![molecular formula C20H20N6 B1426452 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile CAS No. 1309141-29-4](/img/structure/B1426452.png)
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. One common method for its preparation is through the reaction of appropriate precursors under controlled conditions. For instance, the formation of the triazolodiazepine core may involve cyclization of hydrazones or other suitable intermediates .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated methodologies for synthesizing structurally complex diazepines and triazoles, which are chemically related to 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile. These processes involve cyclization reactions and characterizations through elemental and spectral analyses. For example, the synthesis and characterization of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been detailed, showcasing their antibacterial and antifungal activities against a panel of pathogenic strains, highlighting the potential medicinal applications of such compounds (Panwar & Singh, 2011).
Biological Activity
Compounds structurally akin to 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile have shown promising biological activities. For instance, studies on tricyclic heterocycles indicate their potential in yielding novel biologically active compounds or drug leads through efficient synthetic approaches, such as the Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction (Hussain et al., 2014). Another study on the radical scavenging activity of 2-phenoxypyridotriazolo pyrimidines via DPPH, ABTS, FRAP, and reducing power capacity assays further supports the antioxidant properties of similar compounds, suggesting their utility in combating oxidative stress-related disorders (Abuelizz et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-(2-phenylethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-15-17-7-4-8-18(22-17)25-12-11-20-24-23-19(26(20)14-13-25)10-9-16-5-2-1-3-6-16/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGPUZQRSBTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2C1=NN=C2CCC3=CC=CC=C3)C4=CC=CC(=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
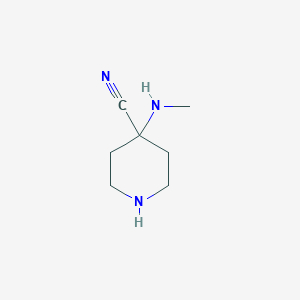

![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
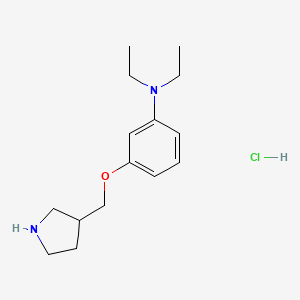

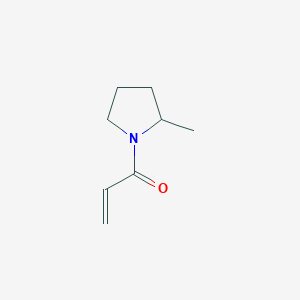
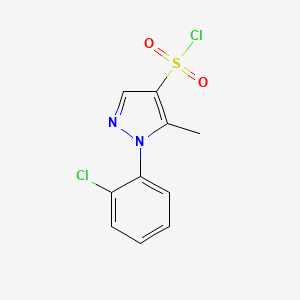

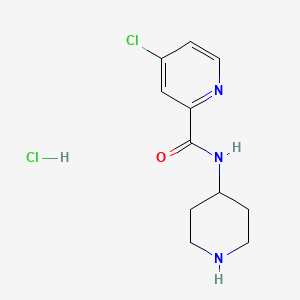
![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)